Methoxydiphenylphosphine
Overview
Description
C₁₃H₁₃OP . It is a colorless to light yellow liquid that is used primarily as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxydiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:
(C6H5)2PH+CH3OH→(C6H5)2POCH3+H2
The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methoxydiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphine oxide.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Complexation: It forms stable complexes with transition metals, which are used in catalytic processes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and acids are used for substitution reactions.
Complexation: Transition metals like palladium, nickel, and rhodium are used to form complexes
Major Products
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Complexation: Metal-phosphine complexes
Scientific Research Applications
Methoxydiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions such as hydroformylation, hydrogenation, and cross-coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
Methoxydiphenylphosphine exerts its effects primarily through its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: Similar structure but with a methyl group instead of a methoxy group.
Diphenylphosphine: Lacks the methoxy group.
Triphenylphosphine: Contains three phenyl groups instead of two
Uniqueness
Methoxydiphenylphosphine is unique due to its methoxy group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Properties
IUPAC Name |
methoxy(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADXJFIBNEPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193202 | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Methyl diphenylphosphinite | |
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URL | https://haz-map.com/Agents/15500 | |
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CAS No. |
4020-99-9 | |
Record name | Methyl P,P-diphenylphosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4020-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004020999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4020-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxydiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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